2-Piperidinomethyl-2'-trifluoromethylbenzophenone
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Overview
Description
2-Piperidinomethyl-2’-trifluoromethylbenzophenone is a versatile chemical compound that has garnered attention in various fields of scientific research. It is known for its unique structure, which includes a piperidine ring and a trifluoromethyl group attached to a benzophenone core. This compound is used as a starting material for the synthesis of other benzophenone derivatives and as a fluorescent probe for imaging biological systems.
Preparation Methods
The synthesis of 2-Piperidinomethyl-2’-trifluoromethylbenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with benzophenone and piperidine as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted at elevated temperatures and may require the use of solvents such as dimethylformamide or tetrahydrofuran.
Chemical Reactions Analysis
2-Piperidinomethyl-2’-trifluoromethylbenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The reactions are often conducted under reflux conditions to ensure complete conversion.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Piperidinomethyl-2’-trifluoromethylbenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound serves as a fluorescent probe for imaging biological systems, allowing researchers to study cellular processes and molecular interactions.
Medicine: In medical research, it has been used to study the serotonin system and its role in psychiatric disorders.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Piperidinomethyl-2’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with the serotonin system, influencing serotonin receptors and transporters.
Pathways Involved: By modulating the activity of serotonin receptors, the compound can affect neurotransmitter release and uptake, leading to changes in mood and behavior. This mechanism is particularly relevant in the context of its potential use as a treatment for psychiatric disorders.
Comparison with Similar Compounds
2-Piperidinomethyl-2’-trifluoromethylbenzophenone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-Piperidinomethylbenzophenone and 2-Trifluoromethylbenzophenone share structural similarities but lack either the piperidine ring or the trifluoromethyl group.
Uniqueness: The presence of both the piperidine ring and the trifluoromethyl group in 2-Piperidinomethyl-2’-trifluoromethylbenzophenone imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
2-Piperidinomethyl-2'-trifluoromethylbenzophenone (CAS No. 898773-51-8) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique chemical structure, which includes a piperidine ring and a trifluoromethyl group attached to a benzophenone backbone. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H18F3N, indicating the presence of trifluoromethyl and piperidine functional groups. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can significantly influence their biological activity.
The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The piperidine moiety contributes to the compound's binding affinity, potentially modulating biological pathways associated with disease mechanisms.
Research indicates that the compound may inhibit specific enzymes or receptor activities, leading to various biological effects. The trifluoromethyl group enhances the compound's reactivity, allowing it to participate in diverse biochemical interactions.
Biological Activities
This compound has been studied for several biological activities:
- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties by interfering with viral replication mechanisms.
- Anticancer Potential : The compound's ability to modulate cellular signaling pathways indicates potential applications in cancer therapy. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines.
- Antimicrobial Effects : Research has indicated that this compound may possess antimicrobial properties against various pathogens, suggesting its potential as a therapeutic agent in infectious diseases.
Data Table: Biological Activity Overview
Biological Activity | Effect/Outcome | Reference |
---|---|---|
Antiviral | Inhibition of viral replication | |
Anticancer | Inhibition of cancer cell proliferation | |
Antimicrobial | Activity against specific pathogens |
Case Study 1: Antiviral Efficacy
In a study focused on the antiviral properties of this compound, researchers evaluated its effectiveness against common viral strains. The results demonstrated significant inhibition of viral replication at concentrations as low as 0.5 μM, suggesting its potential as a lead compound in antiviral drug development.
Case Study 2: Anticancer Activity
A separate investigation assessed the anticancer effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with 10 μM of this compound resulted in a 70% reduction in cell viability after 48 hours, indicating strong anticancer activity.
Properties
IUPAC Name |
[2-(piperidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO/c21-20(22,23)18-11-5-4-10-17(18)19(25)16-9-3-2-8-15(16)14-24-12-6-1-7-13-24/h2-5,8-11H,1,6-7,12-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAJCRVUDSFDJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643604 |
Source
|
Record name | {2-[(Piperidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-51-8 |
Source
|
Record name | {2-[(Piperidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.